

Spectroscopic Characterization of Isotachysterol 3: A Technical Guide

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Compound of Interest

Compound Name: *Isotachysterol 3*

Cat. No.: *B196348*

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Introduction

Isotachysterol 3 is a secosteroid and a photoisomer of Vitamin D3, belonging to a class of compounds crucial in various biological processes.^{[1][2]} With the molecular formula C₂₇H₄₄O and an exact mass of 384.339216 Da, its structural elucidation is paramount for understanding its biological activity and for quality control in drug development.^{[1][2]} **Isotachysterol 3** has demonstrated biological activity, stimulating intestinal calcium transport and bone calcium mobilization, similar to the active form of Vitamin D3, 1,25-dihydroxyvitamin D3.^[3] This guide provides an in-depth overview of the spectroscopic techniques used to characterize **Isotachysterol 3**, presenting key data, detailed experimental protocols, and relevant biological pathways.

Spectroscopic Data Summary

The structural confirmation of **Isotachysterol 3** relies on a combination of spectroscopic methods. The quantitative data from these analyses are summarized below.

UV-Visible Spectroscopy

The ultraviolet absorption profile of **Isotachysterol 3** is defined by its conjugated all-trans-triene chromophore system.

Parameter	Value	Interpretation
λ_{max}	288 nm	Confirms the presence of the extended conjugated triene system.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides definitive confirmation of the elemental composition and molecular weight.

Parameter	Value	Interpretation
Molecular Formula	C ₂₇ H ₄₄ O	Elemental composition.
Exact Mass	384.339216 Da	Monoisotopic mass.
Ionization Mode	ESI (+)	Electrospray Ionization, Positive.
Molecular Ion	[M+H] ⁺	m/z 385

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon framework and proton environments, confirming the molecule's precise structure and stereochemistry. While comprehensive peak lists are proprietary, the characteristic signals are well-understood.

Table 1.3.1: ¹H NMR Spectroscopy - Key Features

Signal Type	Expected Chemical Shift Range (ppm)	Interpretation
Olefinic Protons	5.0 - 6.5	Protons on the C=C double bonds of the triene system.
Hydroxyl Proton	Variable (typically 1.5 - 4.0)	-OH group proton; position is solvent-dependent.
Methine Proton (-CH-OH)	~3.5 - 4.2	Proton on the carbon bearing the hydroxyl group.

| Methyl Signals | 0.5 - 1.2 | Protons of the various methyl groups in the structure. |

Table 1.3.2: ¹³C NMR Spectroscopy - Key Features

Signal Type	Expected Chemical Shift Range (ppm)	Interpretation
Olefinic Carbons	110 - 150	Six carbon signals corresponding to the conjugated triene system.
Hydroxyl-bearing Carbon	65 - 75	Carbon atom attached to the hydroxyl group.
Aliphatic Carbons	10 - 60	Remaining sp ³ hybridized carbons of the rings and side chain.

| Total Signals | 28 | The spectrum reveals 28 distinct carbon signals, corresponding to the complete carbon framework. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3600 (broad)	O-H Stretch	Hydroxyl (-OH) group.
2850 - 3000	C-H Stretch	Aliphatic (sp ³) C-H bonds.
~3020 - 3080 (weak)	C-H Stretch	Vinylic (sp ²) C-H bonds.
~1600 - 1680 (weak)	C=C Stretch	Conjugated double bonds of the triene system.

Experimental Protocols

The following protocols outline standardized methodologies for the spectroscopic analysis of sterols like **Isotachysterol 3**.

Sample Preparation: Lipid Extraction

A modified Bligh-Dyer method is commonly employed for extracting sterols from biological matrices.

- **Homogenization:** Suspend the sample (e.g., cell pellet, plasma) in cold Phosphate Buffered Saline (PBS).
- **Solvent Addition:** Add a 3:1 (v/v) mixture of chloroform:methanol to the sample suspension. For quantitative analysis, add a deuterated internal standard at this stage.
- **Phase Separation:** Vortex the mixture vigorously and centrifuge (e.g., 1500 x g for 10 minutes) to separate the organic and aqueous layers.
- **Collection:** Carefully collect the lower organic phase (containing lipids) into a clean glass vial.
- **Drying:** Evaporate the solvent under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and selective quantification of sterols.

- Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: Methanol with 5 mM ammonium acetate.
- Mobile Phase B: Water with 5 mM ammonium acetate.
- Gradient Elution:
 - Start with a high percentage of Mobile Phase B.
 - Ramp to 100% Mobile Phase A over ~15 minutes to elute the nonpolar sterols.
 - Hold at 100% A for several minutes.
 - Return to initial conditions and re-equilibrate.
- Flow Rate: 0.2 - 0.4 mL/min.
- MS Detection:
 - Ionization: Electrospray Ionization (ESI), positive mode.
 - Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (monitoring the transition from the precursor ion m/z 385 to specific product ions) or full scan for identification.

NMR Spectroscopy

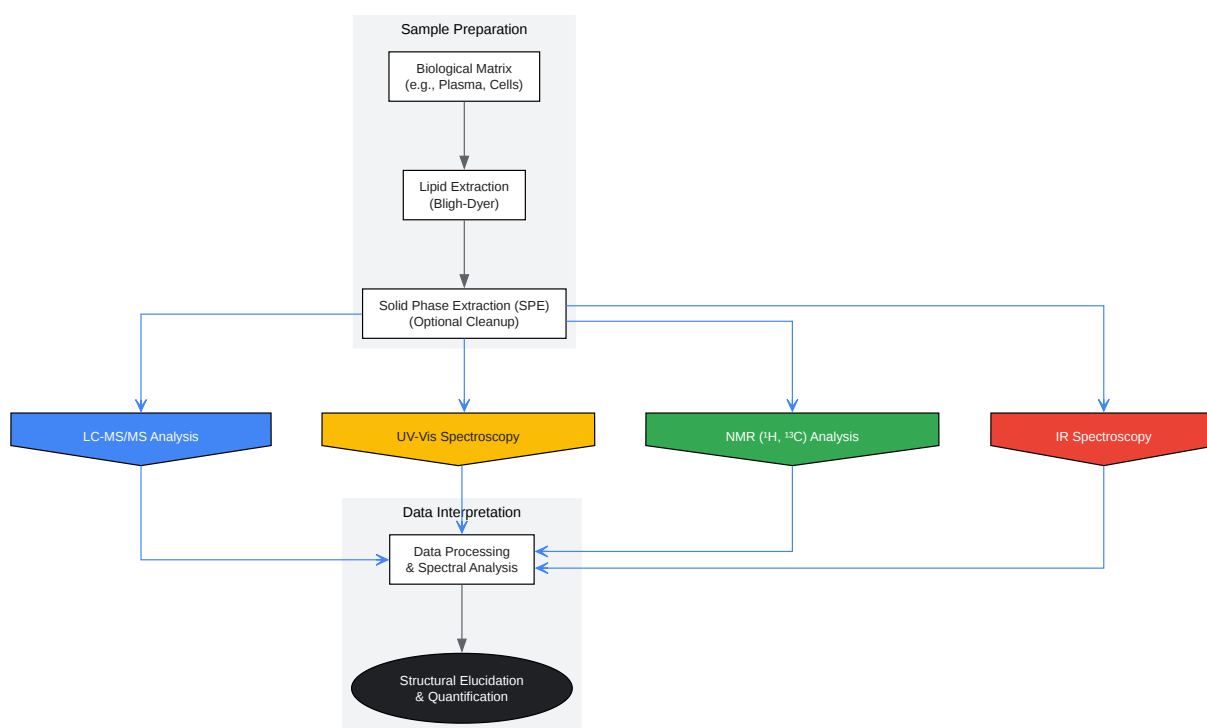
- Sample Preparation: Dissolve approximately 5-10 mg of purified **Isotachysterol 3** in ~0.6 mL of a deuterated solvent (e.g., Chloroform- d , $CDCl_3$).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
- ^{13}C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ^1H NMR.

Visualized Workflows and Pathways

Experimental Workflow

The general workflow for the isolation and spectroscopic characterization of **Isotachysterol 3** is depicted below.

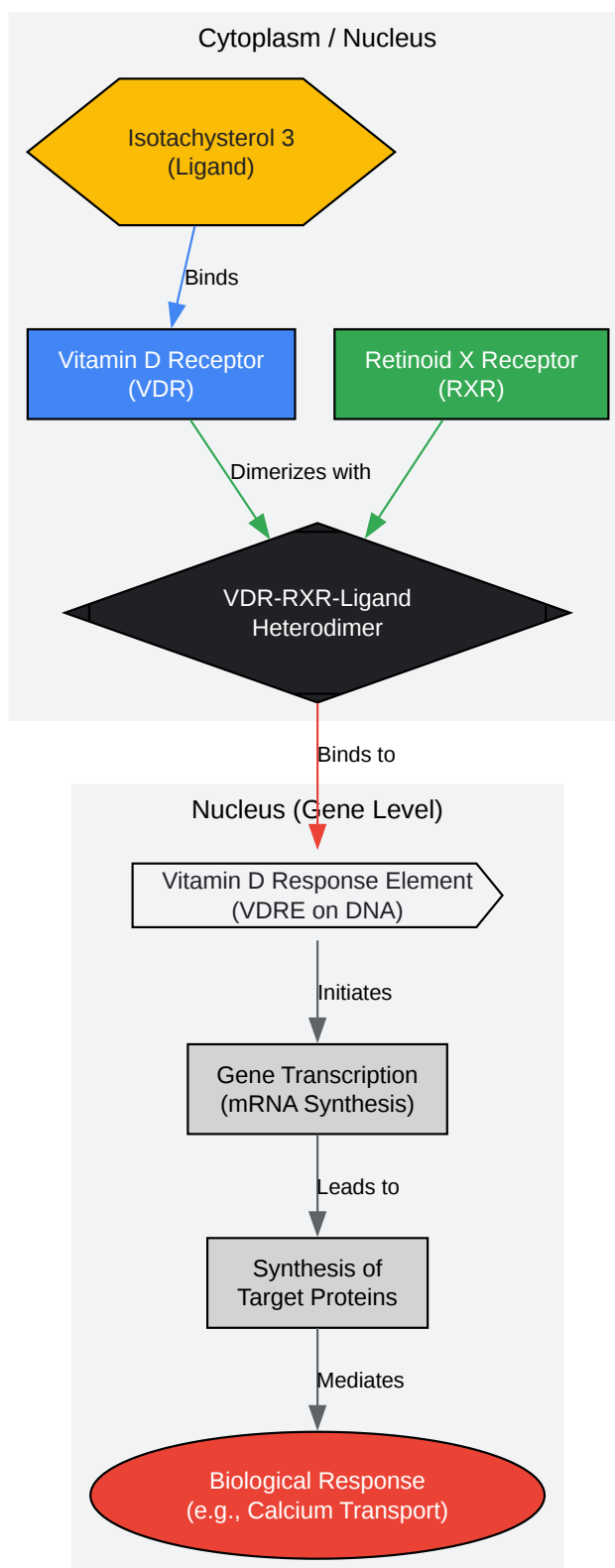


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Caption: Workflow for Spectroscopic Characterization.

Presumed Signaling Pathway

As an analog of Vitamin D3, **Isotachysterol 3** is presumed to exert its biological effects via the Vitamin D Receptor (VDR) signaling pathway, which primarily involves the regulation of gene expression.



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Caption: Simplified Vitamin D Receptor Signaling Pathway.

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